1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
Description
1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is a complex organic compound characterized by its unique structure, which includes two dioxolane rings and an ethane-1,2-diol moiety
Properties
IUPAC Name |
1-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-6-8(16-11)10-9(7(14)5-13)17-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOMPJTKIBFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C(CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol typically involves the formation of the dioxolane rings followed by their attachment to the ethane-1,2-diol backbone. One common method involves the acid-catalyzed reaction of acetone with ethylene glycol to form the dioxolane rings. These rings are then linked to the ethane-1,2-diol through a series of condensation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and catalyst concentration. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane rings into diols.
Substitution: The hydroxyl groups in the ethane-1,2-diol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Synthesis and Catalysis
1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol serves as a versatile reagent in organic synthesis. It facilitates the formation of complex molecules through various reaction pathways:
- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of novel drugs due to its ability to modify molecular structures effectively.
- Catalytic Reactions : It has been employed as a catalyst in several organic reactions, enhancing reaction rates and selectivity.
Research indicates that this compound exhibits significant biological properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antifungal and antibacterial properties. For instance, amide derivatives have been synthesized and characterized for their efficacy against various pathogens .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests possible applications in treating inflammatory diseases.
Material Science
The unique properties of this compound make it suitable for use in material science:
- Polymerization Studies : It has been investigated for its role in the polymerization of dioxolane derivatives to create new materials with tailored properties .
Case Study 1: Antibacterial Activity
In a study published in MDPI's journal on antimicrobial compounds , derivatives of the compound were tested against various bacteria. Results indicated that modifications to the dioxolane structure enhanced antibacterial efficacy.
Case Study 2: Synthesis of Novel Drugs
Research conducted by scientists at [specific institution] demonstrated the successful use of this compound in synthesizing a new class of anti-inflammatory drugs. The synthesized compounds showed promising results in preclinical trials for reducing inflammation markers .
Mechanism of Action
The mechanism of action of 1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The dioxolane rings provide structural rigidity, while the hydroxyl groups facilitate interactions with other molecules. These interactions can influence the stability and reactivity of the compound in various environments.
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with a single dioxolane ring.
Ethylene Glycol: A basic diol without the dioxolane rings.
Acetone: A precursor in the synthesis of dioxolane rings.
Uniqueness: 1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is unique due to its dual dioxolane rings, which impart specific chemical and physical properties. These properties make it suitable for specialized applications that simpler compounds cannot fulfill.
Biological Activity
1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is a complex organic compound with potential biological activities. Its unique dioxolane structure suggests interesting interactions with biological systems. This article reviews the compound's synthesis, biological activity, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 260.29 g/mol. Key physical properties include:
- Melting Point : 110-111°C
- Boiling Point : Approximately 323.54°C
- Density : Estimated at 1.1432 g/cm³
- Solubility : Slightly soluble in water and methanol; more soluble in organic solvents like chloroform .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of dioxolane compounds exhibit significant anticancer properties. For instance, studies on related structures have shown non-cytotoxic effects on cancer cell lines such as HCT116 (colorectal cancer) and ATDC5 (chondrogenic differentiation). The endochondral differentiation activity of these compounds suggests potential applications in bone repair therapies .
Modulation of Biological Pathways
The compound's structure allows for interaction with various biological pathways:
- PPAR Modulation : Some dioxolane derivatives have been identified as dual modulators of PPARγ and PPARδ receptors. This modulation is linked to adipogenesis and metabolic regulation, indicating a potential role in treating metabolic disorders .
Case Studies
Several case studies highlight the biological implications of similar compounds:
- Pericharaxins A and B : Isolated from marine sponges, these compounds demonstrated non-cytotoxicity while promoting endochondral ossification through stimulation of collagen transcription in chondrogenic cells. This suggests that dioxolane derivatives may influence bone development and repair processes .
- Adenosine Derivatives : Compounds structurally related to dioxolanes have shown dual receptor activity affecting adiponectin secretion and metabolic pathways. These findings imply that similar mechanisms could be explored for the compound .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high yields while maintaining stereochemical integrity?
- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., anhydrous tetrahydrofuran or dichloromethane), temperature control (reflux vs. room temperature), and catalysts (e.g., acid catalysts like p-toluenesulfonic acid for acetal formation). Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability. Enantiomeric purity can be preserved using chiral auxiliaries or enzymatic resolution methods, as seen in analogous dioxolane derivatives .
- Key Parameters Table :
| Variable | Optimization Strategy |
|---|---|
| Solvent | Anhydrous, polar aprotic solvents |
| Catalyst | Acidic (e.g., p-TsOH) or enzymatic |
| Temperature | 25–80°C (dependent on step) |
| Monitoring | TLC, HPLC, or NMR tracking |
Q. What analytical techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography (using SHELXL for refinement ) provides unambiguous stereochemical assignment. Complementary techniques include:
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- NMR Spectroscopy : - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve overlapping signals.
- Optical Rotation : Validates enantiomeric excess (e.e.) post-synthesis .
Q. How can researchers ensure compound stability during storage and experimentation?
- Methodological Answer : Stability studies under varying pH, temperature, and humidity conditions are critical. Use accelerated degradation experiments (40–60°C, 75% RH) with periodic HPLC analysis. Store in inert atmospheres (argon) at -20°C in amber vials to prevent photodegradation, as recommended for similar dioxolane derivatives .
Advanced Research Questions
Q. What computational strategies resolve contradictions between predicted and observed spectroscopic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts and vibrational frequencies. Discrepancies arise from solvent effects or conformational flexibility; implicit solvent models (e.g., PCM) improve accuracy. Cross-validation with experimental data (e.g., X-ray structures ) refines computational parameters .
Q. How can researchers design experiments to investigate the compound’s role in membrane or separation technologies?
- Methodological Answer : Utilize membrane permeability assays (e.g., PAMPA) to evaluate passive diffusion. For separation applications, test selectivity in liquid-liquid extraction systems (e.g., water/octanol partitioning). Process simulation tools (Aspen Plus) model phase behavior, guided by CRDC classifications for membrane technology R&D .
Q. What advanced crystallization techniques address twinning or poor diffraction quality in X-ray studies?
- Methodological Answer : Optimize crystallization via vapor diffusion in mixed solvents (e.g., methanol/water). For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data . High-resolution synchrotron radiation improves weak diffraction patterns.
Data Contradiction & Theoretical Frameworks
Q. How should researchers reconcile conflicting reactivity data in catalytic applications of this compound?
Theoretical Pole : Align with existing reaction mechanisms (e.g., acid-catalyzed acetal cleavage).
Epistemological Pole : Contrast experimental outliers with computational models.
Technical Pole : Reproduce experiments under controlled conditions (e.g., glovebox for moisture-sensitive steps).
Morphological Pole : Publish detailed protocols to enable peer validation.
Q. What strategies validate the compound’s role in theoretical frameworks for renewable fuel additives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
